4-(4-Hydrazinobenzyl)-2-oxazolidinone
Overview
Description
4-(4-Hydrazinobenzyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including derivatives like 4-(4-Hydrazinobenzyl)-2-oxazolidinone, have been explored for their potent antibacterial activities. A novel agent, MRX-I, was identified for its high activity against Gram-positive pathogens with a reduced potential for myelosuppression and monoamine oxidase inhibition, addressing key safety concerns associated with the class (Gordeev & Yuan, 2014). Another study highlighted the synthesis and antimicrobial activity of 4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one against various pathogenic microorganisms, indicating its potential as an antimicrobial drug (Rosy et al., 2015).
Synthesis and Chemical Development
Research has also focused on the synthesis methodologies and applications of oxazolidinones in organic chemistry. One study presented a concise one-step synthesis of 4-arylidene-1,3-oxazolidin-2-ones, showcasing the versatility of oxazolidinones in chemical synthesis (Kim et al., 2011). Additionally, the construction of the oxazolidin-2-one ring, a popular heterocycle in synthetic organic chemistry, was extensively reviewed, highlighting its applications as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia et al., 2007).
Antimicrobial Mechanisms and Resistance
The mode of action and resistance mechanisms of oxazolidinones have been a significant area of study. Oxazolidinones inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, offering a unique mechanism of action against a broad spectrum of Gram-positive bacteria. Despite their efficacy, the development of resistance, typically through mutations in the 23S rRNA, has been observed (Bozdoğan & Appelbaum, 2004).
Potential in Treating Resistant Infections
Oxazolidinones have been evaluated for their potential to treat multidrug-resistant tuberculosis, with some derivatives showing promising activity in murine models (Williams et al., 2008). This research suggests that certain oxazolidinones may contribute significantly to shortening therapy durations for both drug-susceptible and multidrug-resistant forms of tuberculosis.
Mechanism of Action
Target of Action
It is known that similar compounds have effects on the human central nervous system .
Mode of Action
Related compounds have been shown to interact with the central nervous system, potentially influencing neurotransmitter activity .
Biochemical Pathways
It is suggested that related compounds may interact with the serotonergic and gabaergic systems .
Pharmacokinetics
A related compound, zolmitriptan, has been analyzed using hplc methods . This could provide a basis for understanding the pharmacokinetics of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
Result of Action
Related compounds have been shown to exhibit sedative-hypnotic activities .
Properties
IUPAC Name |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938001 | |
Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171550-12-2 | |
Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself but serves as a crucial intermediate in synthesizing Zolmitriptan. Zolmitriptan is a drug used to treat migraine headaches. The provided research papers [, ] outline efficient methods for synthesizing this intermediate, ultimately leading to Zolmitriptan.
Q2: How is this compound converted to Zolmitriptan according to the research?
A2: The research paper describing Zolmitriptan synthesis [] details that this compound reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This final step highlights the importance of this specific intermediate in achieving the desired final product.
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